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Compound of Interest

Compound Name: Cefoselis Sulfate

Cat. No.: B1668863

An in-depth guide for researchers and drug development professionals on the history,
mechanism, and evaluation of the fourth-generation cephalosporin, Cefoselis Sulfate.

Cefoselis Sulfate, a fourth-generation parenteral cephalosporin, represents a significant
advancement in the fight against bacterial infections. Developed and launched in Japan, its
broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including
some resistant strains, has made it a valuable therapeutic agent. This technical guide provides
a comprehensive overview of the discovery, development, and key characteristics of Cefoselis
Sulfate, intended for researchers, scientists, and professionals in the field of drug
development.

Discovery and Development: A Timeline

Cefoselis, also known by its development code FK-037, was discovered and developed by the
Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd.[1] The development of
Cefoselis was part of a broader effort in the late 20th century to create new cephalosporins with
an expanded spectrum of activity and increased stability against -lactamases.

The journey of Cefoselis from laboratory to clinic can be summarized in the following key
milestones:

o Early 1990s: Synthesis and Preclinical Evaluation: Researchers at Fujisawa Pharmaceutical
synthesized a series of novel cephalosporin compounds, including the molecule that would
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become Cefoselis. Preclinical studies demonstrated its potent in-vitro and in-vivo
antibacterial activity against a wide range of pathogens.

e 1998: Launch in Japan: Following successful clinical trials, Cefoselis was launched in Japan
for the treatment of various bacterial infections.[2]

e 2005: Corporate Merger: Fujisawa Pharmaceutical Co., Ltd. merged with Yamanouchi
Pharmaceutical Co., Ltd. to form Astellas Pharma Inc., which continued the marketing and
post-market surveillance of Cefoselis.[1][3][4]

Chemical Synthesis

The chemical synthesis of Cefoselis Sulfate is a multi-step process involving the construction
of the core cephalosporin structure and the subsequent addition of its characteristic side
chains. The key structural feature of Cefoselis is the 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-
ium-1-yllmethyl] side chain, which contributes to its broad-spectrum activity.

A general outline of the synthesis is as follows:

o Core Cephalosporin Synthesis: The synthesis typically starts with a readily available
penicillin or cephalosporin precursor. A series of chemical reactions are employed to
construct the 7-aminocephalosporanic acid (7-ACA) nucleus.

e Side Chain Attachment at C-7: The (22)-2-(2-amino-1,3-thiazol-4-yl)-2-
methoxyiminoacetyllamino] side chain is attached to the 7-amino position of the 7-ACA core.
This side chain is common to many third and fourth-generation cephalosporins and confers
stability against many 3-lactamases.

e Side Chain Attachment at C-3: The novel 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-
yllmethyl] side chain is introduced at the C-3 position of the cephem ring. This step is crucial
for defining the unique antibacterial spectrum of Cefoselis.

o Salt Formation: The final step involves the formation of the sulfate salt to improve the stability
and solubility of the drug for parenteral administration.
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis

Like all B-lactam antibiotics, Cefoselis Sulfate exerts its bactericidal effect by inhibiting the
synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

» Binding to Penicillin-Binding Proteins (PBPs): Cefoselis binds to and inactivates penicillin-
binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] PBPs
are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary
component of the bacterial cell wall.

« Inhibition of Transpeptidation: The inactivation of PBPs by Cefoselis prevents the cross-
linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the
cell wall.[5]

e Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of
the bacterial cell, leading to cell lysis and death.[6]

The following diagram illustrates the mechanism of action of Cefoselis Sulfate:
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Caption: Mechanism of action of Cefoselis Sulfate.

In-Vitro and In-Vivo Efficacy

The antibacterial activity of Cefoselis Sulfate has been extensively evaluated in both in-vitro
and in-vivo studies.

In-Vitro Activity

Cefoselis demonstrates a broad spectrum of activity against a variety of Gram-positive and
Gram-negative bacteria. Its activity is often compared to other third and fourth-generation

cephalosporins.

Table 1: In-Vitro Activity of Cefoselis (MIC90 in pg/mL)
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. Cefoselis (FK- . . .
Organism 037) Ceftazidime Cefepime Cefpirome

Staphylococcus
aureus (MSSA)

1 >128 4 2

Staphylococcus
8 >128 32 16

aureus (MRSA)
Streptococcus

) 0.12 0.5 0.06 0.06
pneumoniae
Escherichia coli <1 0.5 <0.25 <0.25
Klebsiella

) <1 1 <0.25 <0.25
pneumoniae
Pseudomonas

] 16 8 8 8

aeruginosa

Data compiled from various in-vitro studies. MIC90 represents the minimum inhibitory
concentration required to inhibit the growth of 90% of isolates.[8]

In-Vivo Efficacy

Animal models have been crucial in demonstrating the in-vivo efficacy of Cefoselis in treating
various infections.

Table 2: In-Vivo Efficacy of Cefoselis (FK-037) in Murine Infection Models
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Efficacy Measure (ED50 in

Infection Model Pathogen
mglkg)
) ) Staphylococcus aureus
Systemic Infection 0.39
(MSSA)
] ) Staphylococcus aureus
Systemic Infection 1.56
(MRSA)
Systemic Infection Escherichia coli 0.025
Systemic Infection Pseudomonas aeruginosa 1.56
Respiratory Tract Infection Klebsiella pneumoniae 0.78

ED50 represents the effective dose required to protect 50% of the animals from lethal infection.

[9]

Experimental Protocols

The evaluation of a new antibacterial agent like Cefoselis Sulfate relies on standardized and
reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Cefoselis against various bacterial isolates is typically determined using the broth
microdilution method according to the guidelines of the Clinical and Laboratory Standards
Institute (CLSI).

Experimental Workflow for MIC Determination:
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Caption: Workflow for MIC determination.

Protocol:

¢ Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a
turbidity equivalent to a 0.5 McFarland standard.
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e Drug Dilution: A series of twofold dilutions of Cefoselis Sulfate are prepared in a 96-well
microtiter plate containing a suitable broth medium.

 Inoculation: Each well is inoculated with the standardized bacterial suspension.
 Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

o MIC Determination: The MIC is recorded as the lowest concentration of Cefoselis Sulfate
that completely inhibits visible bacterial growth.

In-Vivo Efficacy Studies (Murine Systemic Infection
Model)

Protocol:

Animal Model: Groups of mice are used for the study.
¢ Infection: The mice are infected intraperitoneally with a lethal dose of the test pathogen.

o Drug Administration: Cefoselis Sulfate is administered subcutaneously or intravenously at
various doses at specified time points post-infection.

o Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is
recorded.

o ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals
from death, is calculated.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Cefoselis Sulfate is characterized by its distribution,
metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Cefoselis in Animals and Humans

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/product/b1668863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

) Dose ) Cmax AUC
Species Route Half-life (h)
(mglkg) (ng/mL) (ng-h/imL)
Mouse 20 v 0.2 100 25
Rat 20 v 0.3 80 30
Dog 20 v 1.0 120 150
Human 1000 v 1.5-2.0 150-200 250-300

Values are approximate and can vary based on the specific study design.

Cefoselis is primarily excreted unchanged in the urine, indicating minimal metabolism.

Clinical Trials

Clinical trials have been conducted to evaluate the safety and efficacy of Cefoselis Sulfate in
human subjects for the treatment of various bacterial infections. These trials have typically
involved comparing Cefoselis to other established broad-spectrum antibiotics.

A multicenter, double-blind, randomized clinical trial in China demonstrated that intravenous
Cefoselis had equal clinical efficacy and safety to cefepime for the treatment of acute,
moderate, and severe bacterial infections.

Conclusion

Cefoselis Sulfate is a potent fourth-generation cephalosporin with a broad spectrum of
antibacterial activity. Its development by Fujisawa Pharmaceutical and subsequent launch
marked a significant addition to the therapeutic armamentarium against challenging bacterial
infections. The information presented in this technical guide provides a comprehensive
overview of its discovery, synthesis, mechanism of action, and preclinical and clinical
evaluation, serving as a valuable resource for researchers and drug development
professionals. Continued surveillance and research are essential to optimize its clinical use and
monitor for the emergence of resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant
Staphylococcus aureus - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

o 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to
Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Affinity of Ceftaroline and Other (3-Lactams for Penicillin-Binding Proteins from
Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]
¢ 6. researchgate.net [researchgate.net]
¢ 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

o 8. Comparative in vitro activity of FK-037, a new cephalosporin antibiotic - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Discovery and Development of Cefoselis Sulfate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668863#discovery-and-development-history-of-
cefoselis-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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